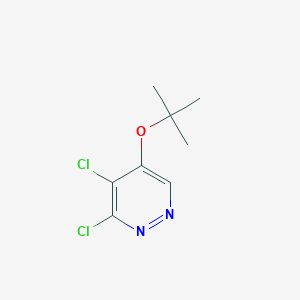![molecular formula C7H6BrN3O B11882212 3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine is a heterocyclic compound that contains both bromine and methoxy functional groups. It is part of the pyrazolo[1,5-a]pyrazine family, known for its diverse applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine typically involves the bromination of 6-methoxypyrazolo[1,5-a]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-substituted-6-methoxypyrazolo[1,5-a]pyrazines.
Oxidation: Formation of 3-bromo-6-formylpyrazolo[1,5-a]pyrazine.
Reduction: Formation of 3-bromo-6-hydroxypyrazolo[1,5-a]pyrazine.
Applications De Recherche Scientifique
3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and methoxy groups. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine
- 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
Uniqueness
3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and methoxy groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H6BrN3O |
|---|---|
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
3-bromo-6-methoxypyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4-11-6(3-9-7)5(8)2-10-11/h2-4H,1H3 |
Clé InChI |
SCWWYCCJXXSQJJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN2C(=C(C=N2)Br)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)




